molecular formula C10H13NO4S B2503238 4-(Propane-1-sulfonamido)benzoic acid CAS No. 53957-53-2

4-(Propane-1-sulfonamido)benzoic acid

Cat. No. B2503238
CAS RN: 53957-53-2
M. Wt: 243.28
InChI Key: OUGORDGQIQRLMG-UHFFFAOYSA-N
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Description

4-(Propane-1-sulfonamido)benzoic acid, also known as 4-PASA, is a synthetic organic compound that is used for a variety of applications in scientific research. It is a derivative of benzoic acid and has a sulfonamido group attached to the propane-1-sulfonamido moiety. 4-PASA is a versatile molecule with a wide range of potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

  • Synthesis and Characterization :

    • It has been used in the synthesis of some 4-(substituted phenylsulfonamido)benzoic acids via condensation under ultrasound irradiation conditions, demonstrating high yields exceeding 90% (Dineshkumar & Thirunarayanan, 2019).
    • Research also includes the development of eco-friendly methods for synthesizing sulfonamide and sulfonate carboxylic acid derivatives, using water and sodium carbonate as HCl scavengers to produce high yield and purity products (Almarhoon et al., 2019).
  • Chemical Properties and Reactivity :

    • Benzamide-4-sulfonamides, which can be obtained from 4-sulfamoyl benzoic acid, have been studied as inhibitors of carbonic anhydrase, with some isoforms inhibited in the low nanomolar or subnanomolar ranges (Abdoli et al., 2018).
    • The compound has been used in the selective electrooxidation of 4-(Di-n-propylsulfamyl)toluene to form 4-(Di-n-propylsulfamyl)benzoic acid under mild conditions, highlighting its potential in drug synthesis (Michman & Weiss, 1990).
  • Applications in Materials Science :

    • It is involved in the meta-C–H functionalization of benzoic acid derivatives, which is significant for drug molecules and natural products. This includes methods for olefination using molecular oxygen as the terminal oxidant (Li et al., 2016).
    • Additionally, new solid forms of the diuretic compound 4-Chloro Salicylic Acid-5-Sulfonamide were explored, with X-ray crystal techniques and energy computations providing insights into molecular structure and interactions (Alexandru et al., 2021).
  • Biological Applications :

    • There has been research on antibacterial activities of novel 3-(substituted sulfonamido)benzoic acid derivatives, showing moderate to good antibacterial activity against various bacteria, indicating potential in developing new antibacterials (Saravanan et al., 2013).

properties

IUPAC Name

4-(propylsulfonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-2-7-16(14,15)11-9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGORDGQIQRLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner similar to Preparation 9 react ethyl 4-aminobenzoate with 1-propanesulfonyl chloride and pyridine to obtain the title compound.
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